4-Bromo-5-methoxy-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-methoxy-2,2’-bithiophene is a brominated derivative of bithiophene, a compound consisting of two thiophene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-5-methoxy-2,2’-bithiophene can be synthesized through various methods. One common approach involves the bromination of 5-methoxy-2,2’-bithiophene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile .
Industrial Production Methods
While specific industrial production methods for 4-Bromo-5-methoxy-2,2’-bithiophene are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-methoxy-2,2’-bithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through reactions like Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids.
Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Various aryl or alkyl derivatives depending on the substituent introduced.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-methoxy-2,2’-bithiophene has several applications in scientific research:
Organic Electronics: Used in the synthesis of organic semiconductors and conductive polymers.
Materials Science: Employed in the development of novel materials with specific electronic properties.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various chemical species.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-methoxy-2,2’-bithiophene in its applications is primarily related to its electronic properties. The bromine and methoxy substituents influence the electron density and distribution within the thiophene rings, affecting the compound’s reactivity and interactions with other molecules. In organic electronics, the compound’s ability to facilitate charge transport is crucial for its function as a semiconductor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2,2’-bithiophene: Lacks the methoxy group, which affects its electronic properties and reactivity.
4,4’-Dimethoxy-3,3’-bithiophene: Contains methoxy groups but lacks bromine, leading to different reactivity and applications.
5-Bromo-5’-hexyl-2,2’-bithiophene: Contains a hexyl group, which influences its solubility and electronic properties.
Uniqueness
4-Bromo-5-methoxy-2,2’-bithiophene is unique due to the presence of both bromine and methoxy substituents, which provide a balance of reactivity and electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics and reactivity profiles.
Eigenschaften
Molekularformel |
C9H7BrOS2 |
---|---|
Molekulargewicht |
275.2 g/mol |
IUPAC-Name |
3-bromo-2-methoxy-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C9H7BrOS2/c1-11-9-6(10)5-8(13-9)7-3-2-4-12-7/h2-5H,1H3 |
InChI-Schlüssel |
XMZLVCABCUBBPR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(S1)C2=CC=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.